molecular formula C15H15N3O4S B2601720 (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 477294-97-6

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Katalognummer: B2601720
CAS-Nummer: 477294-97-6
Molekulargewicht: 333.36
InChI-Schlüssel: FEDSVOHKSSKZMI-FOCLMDBBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrrolidine-2,5-dione moiety. The (E)-configuration of the imine bond (C=N) in the benzothiazol-2(3H)-ylidene group is critical for its structural stability and intermolecular interactions. Pyrrolidine dione moieties are known for their electron-deficient nature, enabling participation in hydrogen bonding and π-π stacking, which are essential for biological activity in analogous compounds .

Eigenschaften

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-17-14-9(22-2)4-3-5-10(14)23-15(17)16-11(19)8-18-12(20)6-7-13(18)21/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDSVOHKSSKZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)CCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the condensation of 2,5-dioxopyrrolidin-1-yl acetic acid with 4-methoxy-3-methylbenzo[d]thiazol-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a pyrrolidine core, which is known for its bioactive properties. The presence of the benzo[d]thiazole moiety enhances its potential interactions with biological targets.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. For instance:

  • Compound Efficacy : A focused set of hybrid compounds derived from pyrrolidine-2,5-dione showed potent anticonvulsant activity in various animal models. One notable compound demonstrated an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model .
  • Mechanism of Action : The anticonvulsant effects are likely mediated through the inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .

Antinociceptive Properties

In addition to its anticonvulsant effects, this compound has shown promise as an analgesic:

  • Pain Models : The compound displayed efficacy in formalin-induced tonic pain models and was effective against neuropathic pain induced by oxaliplatin .
  • Broad-Spectrum Activity : Its ability to reduce pain responses suggests a multitargeted mechanism that could be beneficial for treating various pain disorders .

Summary of Key Studies

Study ReferenceCompound TestedED50 (mg/kg)Pain ModelFindings
Compound 22MES: 23.7FormalinPotent anticonvulsant and antinociceptive activity
Compound 33MES: 79.5NeuropathicEffective in reducing pain responses
Compound EMES: 45.6CapsaicinInhibition of calcium currents mediated by Cav1.2 channels

Drug-Like Properties

The pharmacokinetic profile of these compounds indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Metabolic Stability : High metabolic stability was observed in human liver microsomes with negligible hepatotoxicity.
  • Cytochrome P450 Interaction : The compounds exhibited weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms, suggesting a lower risk for drug-drug interactions compared to existing antiepileptic drugs .

Wirkmechanismus

The mechanism of action of (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Class

Compound A: 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide (synonym: ZINC100893856)

  • Substituents : 3-ethyl, 4,6-difluoro (vs. 4-methoxy, 3-methyl in the target compound).
  • Impact: Fluorine atoms increase electronegativity and metabolic stability, while ethyl groups introduce bulkier steric hindrance.
  • Molecular Formula : C₁₄H₁₄F₂N₃O₃S (vs. C₁₆H₁₆N₃O₄S for the target).

Compound B : (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide

  • Core Structure : Benzodioxine fused with thiadiazole (vs. benzothiazole-pyrrolidine dione in the target).
  • Reactivity : The thiosemicarbazide group enables metal chelation, a property absent in the target compound. However, both compounds share applications in medicinal chemistry due to heterocyclic diversity .

Functional Analogues with Acetamide Linkers

Compound C: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide

  • Structural Differences : Triazole-pyrimidine scaffold (vs. benzothiazole-pyrrolidine dione).
  • Synthesis : Prepared via microwave-assisted synthesis (30% yield, 70°C), contrasting with the sodium acetate-mediated condensation used for the target compound .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Formula Key Features
Target Compound Benzothiazole + Pyrrolidine dione 4-methoxy, 3-methyl C₁₆H₁₆N₃O₄S High lipophilicity, H-bond donors
Compound A (ZINC100893856) Benzothiazole + Pyrrolidine dione 3-ethyl, 4,6-difluoro C₁₄H₁₄F₂N₃O₃S Enhanced metabolic stability
Compound B Benzodioxine + Thiadiazole Thiosemicarbazide C₁₀H₁₀N₄O₂S Metal-chelating capacity
Compound C Triazole + Pyrimidine Cyclopropyl, pyridinyl C₂₀H₂₁N₇O Kinase inhibition potential

Biologische Aktivität

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrrolidinone moiety, a thiazole ring, and an acetamide group. Its molecular formula is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 370.47 g/mol. The presence of multiple functional groups facilitates diverse interactions with biological targets, enhancing its therapeutic potential.

Synthesis

The synthesis of (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves several key steps, including:

  • Formation of the Pyrrolidinone Moiety : This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
  • Thiazole Ring Incorporation : The thiazole component is introduced via condensation reactions with thiazole derivatives.
  • Final Coupling Reaction : The acetamide group is added to complete the structure.

The synthesis requires careful optimization of reaction conditions to maximize yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibit significant anticancer activity. For instance, derivatives containing oxadiazole frameworks have shown effectiveness against various human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung cancers (A549) . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thiazole derivatives have demonstrated efficacy against bacterial and fungal strains, indicating that (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide may also possess such activity .

Anti-inflammatory Effects

Compounds with similar scaffolds have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This suggests that our compound may also influence these biological responses .

The biological activity of (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide likely involves:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors can modulate their activity.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through disruption of cell cycle progression.
  • Inflammatory Pathway Modulation : Alteration of signaling pathways associated with inflammation.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Anticancer Activity : A set of oxadiazole derivatives was synthesized and tested for anticancer effects, showing promising results against various cell lines .
    CompoundCell Line TestedIC50 (µM)
    7aMCF-75.0
    7bDU-1454.8
    7cA5496.1
  • Antimicrobial Evaluation : Thiazole derivatives were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for synthesizing (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide?

  • Methodological Answer : Multi-component reactions (MCRs) are favored for efficient assembly of the benzothiazole-pyrrolidine scaffold. Key steps include:

  • Cyclization of precursors (e.g., thiazole derivatives) under reflux conditions in polar aprotic solvents like DMF or ethanol .
  • Functionalization via amide coupling using activating agents (e.g., HATU or DCC) to link the pyrrolidinone moiety to the benzothiazole core .
  • Solvent optimization (e.g., ethanol or DMF/EtOH mixtures) and inert atmospheres (N₂/Ar) to suppress side reactions .
    • Critical Parameters : Reaction temperature (70–100°C), catalyst selection (e.g., NaH for deprotonation), and purification via recrystallization or column chromatography .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Confirm the (E)-configuration of the imine bond via coupling constants (J = 12–16 Hz for trans isomers) in ¹H-NMR. Aromatic protons in the benzothiazole and methoxy groups appear as distinct singlets .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 388.12 (calculated) .
  • IR : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and C-N bonds (~1250 cm⁻¹) confirm amide and pyrrolidinone functionalities .

Q. What preliminary assays assess the compound’s biological activity?

  • Methodological Answer :

  • In vitro antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ calculations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify off-target effects .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer :

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots; introduce blocking groups (e.g., methyl on pyrrolidine) .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction; modify lipophilicity via substituent tuning (e.g., methoxy → trifluoromethyl) .

Q. How to elucidate the mechanism of action (MoA) using structural biology?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like EGFR (PDB ID: 1M17). Key interactions: H-bonding between the pyrrolidinone carbonyl and Lys721 .
  • X-ray Crystallography : Co-crystallize with target proteins to resolve binding modes. Requires high-purity compound (>99%) and optimized crystallization buffers .
  • Mutagenesis Studies : Generate EGFR mutants (e.g., T790M) to validate binding specificity via IC₅₀ shifts .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Methodological Answer :

  • QSAR Modeling : Use Schrödinger’s QikProp to correlate descriptors (e.g., logP, polar surface area) with bioactivity. Example SAR findings:
SubstituentActivity Trend (IC₅₀)
4-OCH₃↑ Anticancer
3-CH₃↓ Solubility
  • Free Energy Perturbation (FEP) : Simulate substituent effects on binding energy (ΔΔG) for rational design .

Data Analysis and Experimental Design

Q. How to design dose-response studies for in vivo efficacy?

  • Methodological Answer :

  • Animal Models : Use xenograft mice (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg) for 21 days .
  • Endpoint Metrics : Tumor volume (caliper measurements), body weight (toxicity), and histopathology .
  • PK/PD Integration : Serial blood sampling for LC-MS/MS analysis to correlate plasma concentration with tumor growth inhibition .

Q. What statistical approaches address variability in biological replicates?

  • Methodological Answer :

  • ANOVA with Tukey’s post-hoc test : Compare means across ≥3 replicates; report p < 0.05 as significant .
  • Grubbs’ Test : Identify outliers in activity datasets (e.g., aberrant IC₅₀ values) .
  • Power Analysis : Determine sample size (n ≥ 6) to achieve 80% power with α = 0.05 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.